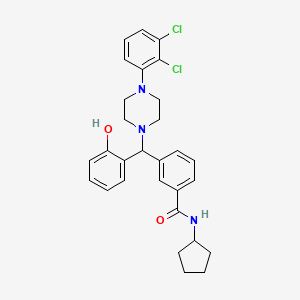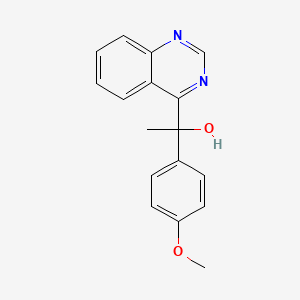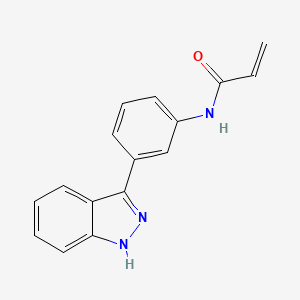
Mkk7-cov-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MKK7-COV-2 is a potent and selective covalent inhibitor of mitogen-activated protein kinase kinase 7 (MKK7). MKK7 is a key regulator in the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress, inflammation, and toxins . This compound targets specific protein-protein interactions of MKK7, making it a valuable tool for studying the JNK signaling pathway and its associated biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MKK7-COV-2 involves covalent docking and optimization of inhibitor compounds. The process typically includes the following steps :
Covalent Docking: Virtual screening to identify potential covalent inhibitors.
Optimization: Refinement of the identified compounds to enhance their potency and selectivity.
Crystallography: Validation of the binding pose through crystallographic studies.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves high-throughput synthesis and screening of covalent inhibitors, followed by purification and validation using techniques such as liquid chromatography-mass spectrometry (LC-MS) and Western blotting .
Chemical Reactions Analysis
Types of Reactions
MKK7-COV-2 undergoes covalent binding reactions with its target protein, MKK7. This binding is irreversible and involves the formation of a covalent bond between the inhibitor and a specific cysteine residue in the active site of MKK7 .
Common Reagents and Conditions
Reagents: Covalent inhibitors, MKK7 protein, and suitable buffers.
Conditions: Incubation at 4°C with inhibitor concentrations around 20 mM and protein concentrations around 10 mM.
Major Products
The major product of the reaction is the covalently bound this compound-MKK7 complex, which inhibits the kinase activity of MKK7 and subsequently blocks JNK phosphorylation .
Scientific Research Applications
MKK7-COV-2 has several scientific research applications, including :
Chemistry: Used as a tool to study covalent binding interactions and inhibitor design.
Biology: Investigates the role of MKK7 in cellular stress responses and inflammation.
Medicine: Potential therapeutic applications in diseases involving the JNK signaling pathway, such as cancer and inflammatory disorders.
Industry: Utilized in high-throughput screening for drug discovery and development.
Mechanism of Action
MKK7-COV-2 exerts its effects by covalently binding to a specific cysteine residue in the active site of MKK7. This binding inhibits the kinase activity of MKK7, preventing the phosphorylation and activation of JNK. The inhibition of JNK signaling leads to reduced cellular responses to stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
MKK7-COV-1: Another covalent inhibitor of MKK7 with similar binding properties.
MKK7-COV-3: A related compound with slight variations in its chemical structure and binding affinity.
Uniqueness
MKK7-COV-2 is unique due to its high selectivity and potency as a covalent inhibitor of MKK7. Its ability to form a stable covalent bond with MKK7 makes it a valuable tool for studying the JNK signaling pathway and developing potential therapeutic agents .
Properties
Molecular Formula |
C16H13N3O |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
N-[3-(1H-indazol-3-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H13N3O/c1-2-15(20)17-12-7-5-6-11(10-12)16-13-8-3-4-9-14(13)18-19-16/h2-10H,1H2,(H,17,20)(H,18,19) |
InChI Key |
SYTUFLIGWRGQDS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C2=NNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


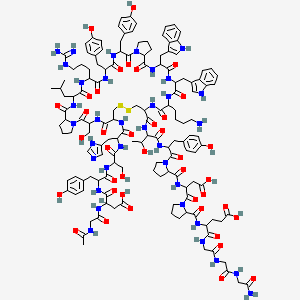
![2-Methoxy-4-[4-methyl-5-(4-piperazin-1-ylphenyl)pyridin-3-yl]benzamide](/img/structure/B10824022.png)
![(E)-2-cyano-N,N-dimethyl-3-[5-[3-(2-methylcyclohexyl)-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl]furan-2-yl]prop-2-enamide](/img/structure/B10824035.png)
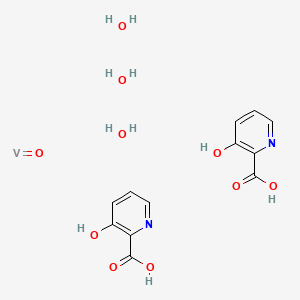
![(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B10824060.png)

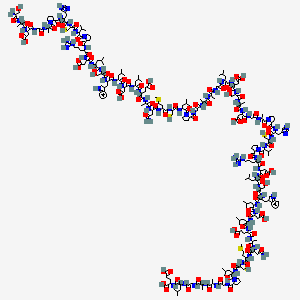
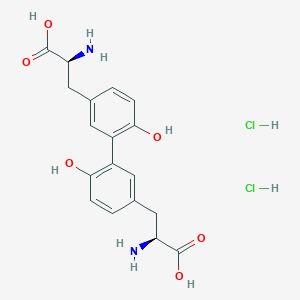

![2-cyano-N,N-dimethyl-3-[5-[3-(2-methylcyclohexyl)-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl]furan-2-yl]prop-2-enamide](/img/structure/B10824083.png)
![N-(3-acetamidophenyl)-2-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide](/img/structure/B10824091.png)
![methyl (E)-4-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]but-2-enoate](/img/structure/B10824096.png)
